An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust scientific baseline by leveraging extensive data on the closely related and well-characterized herbicide, 2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop/MCPP). By examining the known properties of Mecoprop, we can project the influence of the additional 3-methoxy group on key parameters such as molecular weight, solubility, acidity, and spectroscopic characteristics. This comparative approach, grounded in established chemical principles, offers valuable insights for researchers, scientists, and drug development professionals engaged in work with this compound or similar chemical scaffolds.
Introduction
2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is a carboxylic acid derivative belonging to the class of phenoxy herbicides. Its structural analogue, 2-(4-Chloro-2-methylphenoxy)propanoic acid, commonly known as Mecoprop or MCPP, is a widely utilized herbicide for the control of broadleaf weeds.[1][2] The addition of a methoxy group at the 3-position of the propanoic acid chain in the title compound introduces a key structural modification that is anticipated to alter its physicochemical and, consequently, its biological properties.
This guide will systematically explore the predicted physicochemical characteristics of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. Each section will first present the established data for Mecoprop as a reference point, followed by an expert analysis of the expected impact of the 3-methoxy group. This methodology provides a scientifically rigorous framework for understanding the compound's behavior in various experimental and environmental settings.
Chemical Identity and Structure
A fundamental starting point for understanding any chemical entity is its precise identification and structure.
Chemical Structure
The chemical structure of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is depicted below:
Caption: Chemical structure of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid.
Molecular Identifiers
A summary of the key identifiers for 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid and the reference compound Mecoprop are presented in the table below.
| Property | 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid | 2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop) |
| CAS Number | 1505803-98-4[3] | 93-65-2[4] |
| Molecular Formula | C₁₁H₁₃ClO₄ | C₁₀H₁₁ClO₃[1] |
| Molecular Weight | 244.67 g/mol (Calculated) | 214.646 g/mol [1] |
| IUPAC Name | 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid | 2-(4-chloro-2-methylphenoxy)propanoic acid[1] |
Expert Analysis: The addition of a methoxy group (-OCH₃) to the propanoic acid side chain results in an increase in the molecular weight by 30.026 g/mol compared to Mecoprop. This increase is a direct consequence of the addition of one carbon, two hydrogens, and one oxygen atom. This seemingly small change can have significant implications for properties such as boiling point and vapor pressure.
Physicochemical Properties
This section details the key physicochemical properties of the title compound, with comparative data for Mecoprop.
Physical State and Appearance
-
Mecoprop: Colorless crystals or a white to off-white solid.[5][6]
-
2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (Predicted): Expected to be a solid at room temperature, likely a white or off-white crystalline powder, similar to Mecoprop. The introduction of the methoxy group is not expected to drastically alter the physical state.
Melting and Boiling Points
| Property | 2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop) | 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (Predicted) |
| Melting Point | 94–95 °C[1] | Expected to be in a similar range, potentially slightly higher due to increased molecular weight and potential for altered crystal packing. |
| Boiling Point | Decomposes upon heating[1] | Expected to decompose upon heating at a similar or slightly higher temperature. |
Expert Analysis: The melting point of a crystalline solid is influenced by the strength of the intermolecular forces in the crystal lattice. The increased molecular weight and the potential for additional dipole-dipole interactions from the methoxy group in 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid could lead to a slightly higher melting point compared to Mecoprop. Both compounds contain a carboxylic acid group, which is susceptible to decarboxylation at elevated temperatures, hence their decomposition at the boiling point.
Solubility
| Solvent | 2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop) | 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (Predicted) |
| Water | 900 mg/L (20 °C)[1] | Expected to have slightly increased water solubility. |
| Organic Solvents | Soluble in alcohol.[7] | Expected to be soluble in polar organic solvents like alcohols, ethers, and ketones. |
Expert Analysis: The introduction of a methoxy group, which contains an oxygen atom capable of acting as a hydrogen bond acceptor, is predicted to slightly increase the hydrophilicity of the molecule. This should lead to a modest increase in water solubility compared to Mecoprop. The overall lipophilic character of the chloromethylphenoxy group will still limit its aqueous solubility. Like Mecoprop, it is expected to be readily soluble in a range of polar organic solvents.
Acidity (pKa)
-
Mecoprop: The pKa of Mecoprop is approximately 3.78.[8] This indicates that it is a weak acid.
-
2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (Predicted): The pKa is expected to be very similar to that of Mecoprop. The methoxy group is located at the 3-position (the β-carbon relative to the carboxyl group) and will have a minimal inductive effect on the acidity of the carboxylic acid proton. Therefore, a pKa value in the range of 3.7 to 3.9 can be anticipated.
Expert Analysis: The acidity of a carboxylic acid is primarily determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups near the carboxylic acid moiety increase acidity (lower pKa), while electron-donating groups decrease it. The methoxy group at the 3-position is too distant to exert a significant electronic effect on the carboxyl group. Therefore, the pKa of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is predicted to be very close to that of Mecoprop.
Analytical and Spectroscopic Characterization
The structural elucidation and quantification of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid would rely on a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of phenoxy herbicides like Mecoprop and would be directly applicable to its 3-methoxy derivative.
Experimental Protocol: Reversed-Phase HPLC for Analysis
-
Column: A C18 stationary phase column is suitable for separating these types of compounds.[9]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidified aqueous phase (e.g., 0.1% acetic acid or phosphoric acid in water) is typically used.[9] The acidic pH ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (around 275-285 nm) would be appropriate.[9][10]
-
Quantification: Quantification can be achieved by creating a calibration curve using standards of known concentration.
Caption: A typical workflow for the HPLC analysis of phenoxypropanoic acids.
Expert Analysis: The addition of the methoxy group will likely lead to a slight change in the retention time of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid compared to Mecoprop under the same chromatographic conditions. The direction of this change (earlier or later elution) would depend on the specific mobile phase composition and the subtle interplay of hydrophobic and polar interactions. Method development and optimization would be necessary for baseline separation if both compounds were present in a mixture.
Spectroscopic Data (Predicted)
-
Mass Spectrometry (MS): In an electrospray ionization (ESI) source, typically in negative ion mode, the compound would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 243.05. Fragmentation in MS/MS would likely involve the loss of the methoxypropanoic acid side chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the methyl group on the ring, the methoxy group protons (a singlet around 3.3-3.6 ppm), and the protons on the propanoic acid chain. The coupling patterns of the side-chain protons would be informative for structural confirmation.
-
¹³C NMR: The spectrum would display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically >170 ppm) and the methoxy carbon (around 50-60 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1730 cm⁻¹), and C-O stretching bands for the ether linkages.
Stability and Degradation
-
Mecoprop: Stable to heat, hydrolysis, reduction, and atmospheric oxidation.[8] It is, however, subject to microbial degradation in soil.[8]
-
2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (Predicted): The core structure is expected to exhibit similar stability to Mecoprop. The ether and carboxylic acid functionalities are generally stable under normal environmental conditions. Like Mecoprop, it is anticipated to be susceptible to microbial degradation, which is a primary route of elimination for phenoxy herbicides from the environment.[11]
Conclusion
This technical guide has provided a detailed, in-depth analysis of the predicted physicochemical properties of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. By utilizing the extensive and publicly available data for its close structural analogue, Mecoprop, we have established a scientifically grounded framework for understanding the likely behavior of this compound. The addition of the 3-methoxy group is predicted to have a modest impact on properties such as molecular weight, solubility, and chromatographic retention, while having a minimal effect on its acidity. The analytical methodologies and stability profiles are also expected to be largely comparable to those of Mecoprop. This guide serves as a valuable resource for researchers and professionals, enabling them to anticipate the characteristics of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid in their experimental designs and development pipelines.
References
-
2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid — Chemical Substance Information. (n.d.). Retrieved March 19, 2026, from [Link]
-
Mecoprop. (n.d.). In Wikipedia. Retrieved March 19, 2026, from [Link]
-
(R)-2-(4-Chloro-2-methylphenoxy)propanoate | C10H10ClO3-. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]
-
Mecoprop. (n.d.). In NIST WebBook. National Institute of Standards and Technology. Retrieved March 19, 2026, from [Link]
- Goodall, D. M., Robinson, N. A., & Wu, Z. (1993). Enantiomeric Purity Determination of (+)-2-(4-Chloro-2- methylphenoxy)-propanoic Acid and (+)-2-(2,4-Dichlorophenoxy)-propanoic Acid Using a High Performance Liquid Chromatography Diode-Laser-Based Polarimetric Detector.
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023, December 23). PMC. Retrieved March 19, 2026, from [Link]
-
Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (n.d.). PubMed. Retrieved March 19, 2026, from [Link]
-
rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d... (2022, July 19). MDPI. Retrieved March 19, 2026, from [Link]
-
(2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]
-
Mecoprop | C10H11ClO3. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]
-
Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. (n.d.). JOCPR. Retrieved March 19, 2026, from [Link]
-
2-(4-chloro-2-methylphenoxy)propanoic acid. (n.d.). Stenutz. Retrieved March 19, 2026, from [Link]
-
2-(4-methoxyphenoxy) propionic acid, 13794-15-5. (n.d.). The Good Scents Company. Retrieved March 19, 2026, from [Link]
-
MCPA. (n.d.). In Wikipedia. Retrieved March 19, 2026, from [Link]
-
Determination of the Phenoxyacid Herbicides MCPA, Mecoprop and 2,4-D in Kidney Tissue Using Liquid Chromatography with Electrospray Tandem Mass Spectrometry. (n.d.). FAO AGRIS. Retrieved March 19, 2026, from [Link]
- A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. (n.d.). Google Patents.
-
Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. (2025, August 5). ResearchGate. Retrieved March 19, 2026, from [Link]
-
Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. (n.d.). World Health Organization (WHO). Retrieved March 19, 2026, from [Link]
-
Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. (n.d.). Water Quality. Retrieved March 19, 2026, from [Link]
-
Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA). (2010, November 16). Canada.ca. Retrieved March 19, 2026, from [Link]
-
2-(4-Chloro-2-methylphenoxy)propanoic acid, Mecoprop, MCPP. (n.d.). Shodex HPLC Columns. Retrieved March 19, 2026, from [Link])
Sources
- 1. deq.mt.gov [deq.mt.gov]
- 2. MCPA - Wikipedia [en.wikipedia.org]
- 3. 1505803-98-4|2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid|BLD Pharm [bldpharm.com]
- 4. Mecoprop [webbook.nist.gov]
- 5. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (+)-2-(4-クロロ-2-メチルフェノキシ)プロピオン酸 | 93-65-2 [m.chemicalbook.com]
- 7. 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 [thegoodscentscompany.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Sci-Hub. Enantiomeric Purity Determination of (+)-2-(4-Chloro-2- methylphenoxy)-propanoic Acid and (+)-2-(2,4-Dichlorophenoxy)-propanoic Acid Using a High Performance Liquid Chromatography Diode-Laser-Based Polarimetric Detector / Journal of Chromatographic Science, 1993 [sci-hub.box]
- 10. Determination of related substances in (<i>E</i>)-4-2-(4-chlorophenoxy)-2-methylpanoyloxy-3-methoxyphenyl acrylic acid by HPLC [jcpu.cpu.edu.cn]
- 11. cdn.who.int [cdn.who.int]


